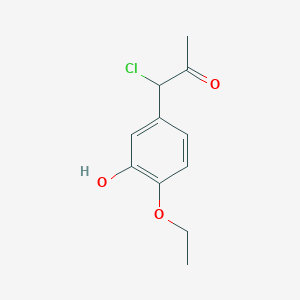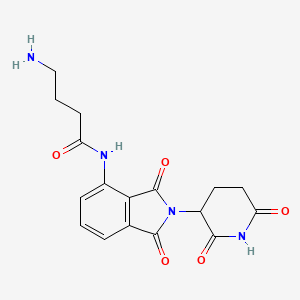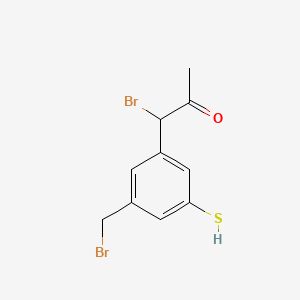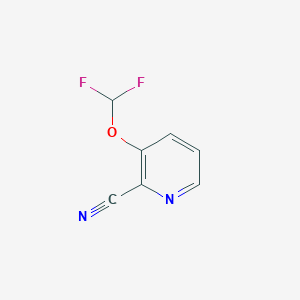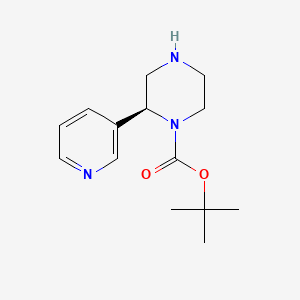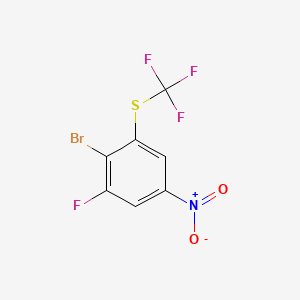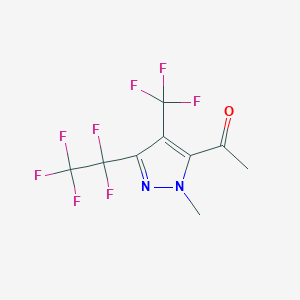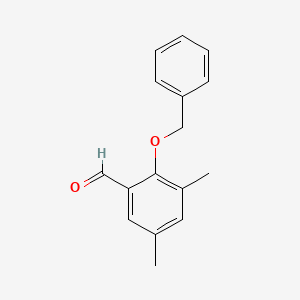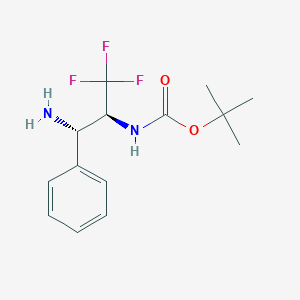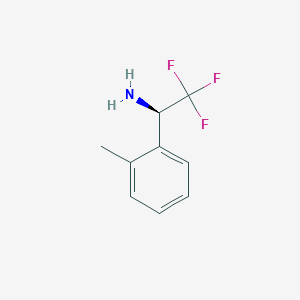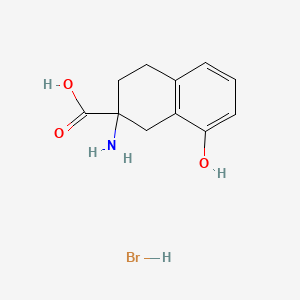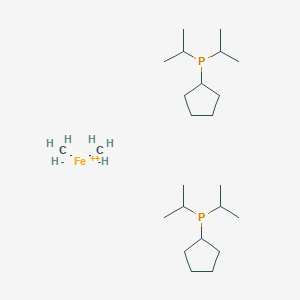
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is a complex organometallic compound that features a central iron atom coordinated with a carbanide ligand and a cyclopentyl-di(propan-2-yl)phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) typically involves the reaction of iron(II) salts with cyclopentyl-di(propan-2-yl)phosphane ligands in the presence of a carbanide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in stainless steel reactors equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.
Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.
Applications De Recherche Scientifique
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Cyclopentyl-di(propan-2-yl)phosphane complexes with other transition metals
Uniqueness
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is unique due to its specific ligand environment and the presence of both carbanide and phosphane ligands. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The iron center also provides unique catalytic properties that are not observed with other transition metals.
Propriétés
Formule moléculaire |
C24H52FeP2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2 |
Clé InChI |
UPZNKXTZCJAXQS-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
